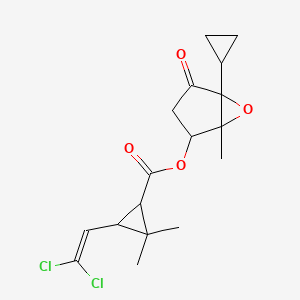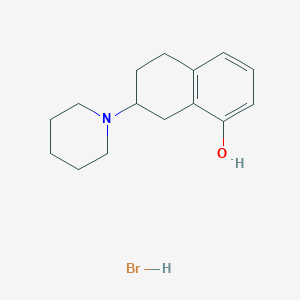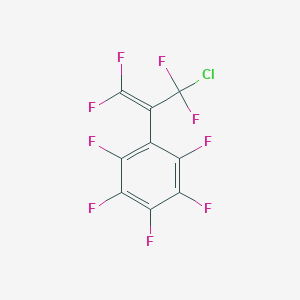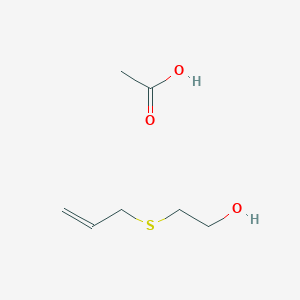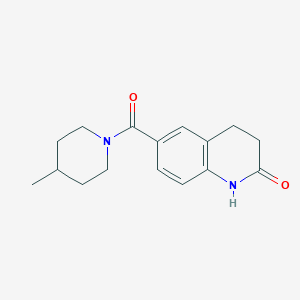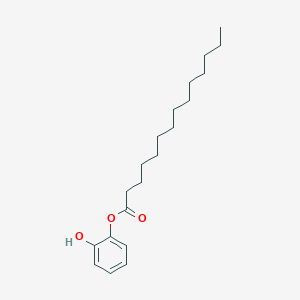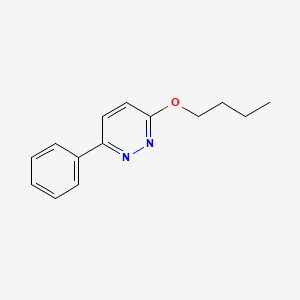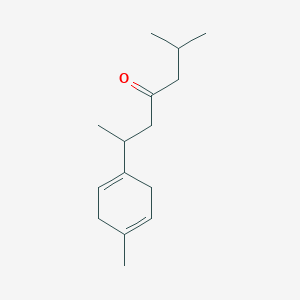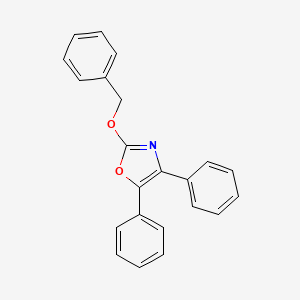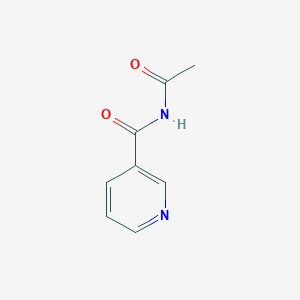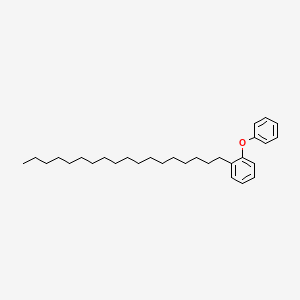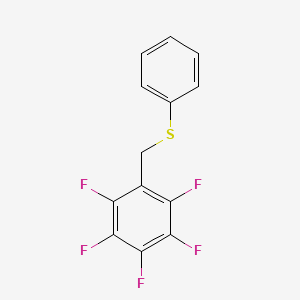![molecular formula C9H16N2OS B14425852 N,N-Diethyl-N'-{[(prop-2-yn-1-yl)oxy]methyl}thiourea CAS No. 81066-27-5](/img/structure/B14425852.png)
N,N-Diethyl-N'-{[(prop-2-yn-1-yl)oxy]methyl}thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-N’-{[(prop-2-yn-1-yl)oxy]methyl}thiourea is a chemical compound with a unique structure that combines a thiourea group with a prop-2-yn-1-yl ether moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N’-{[(prop-2-yn-1-yl)oxy]methyl}thiourea typically involves the reaction of N,N-diethylthiourea with a prop-2-yn-1-yl halide under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiourea nitrogen attacks the carbon of the halide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-N’-{[(prop-2-yn-1-yl)oxy]methyl}thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to corresponding amines.
Substitution: The prop-2-yn-1-yl ether moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thioureas depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N-Diethyl-N’-{[(prop-2-yn-1-yl)oxy]methyl}thiourea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-N’-{[(prop-2-yn-1-yl)oxy]methyl}thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The prop-2-yn-1-yl ether moiety may also interact with hydrophobic pockets within proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-N’-{[(prop-2-yn-1-yl)oxy]methyl}thiourea
- N,N-Diethyl-N’-{[(prop-2-yn-1-yl)oxy]methyl}urea
- N,N-Diethyl-N’-{[(prop-2-yn-1-yl)oxy]methyl}carbamate
Uniqueness
N,N-Diethyl-N’-{[(prop-2-yn-1-yl)oxy]methyl}thiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
81066-27-5 |
|---|---|
Fórmula molecular |
C9H16N2OS |
Peso molecular |
200.30 g/mol |
Nombre IUPAC |
1,1-diethyl-3-(prop-2-ynoxymethyl)thiourea |
InChI |
InChI=1S/C9H16N2OS/c1-4-7-12-8-10-9(13)11(5-2)6-3/h1H,5-8H2,2-3H3,(H,10,13) |
Clave InChI |
IYZILMNXSYSLEK-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=S)NCOCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-tert-Butylbicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B14425771.png)
![3-[(3-Methoxyphenyl)tellanyl]prop-2-enoic acid](/img/structure/B14425779.png)
